beta-Bisabolene

Descripción general

Descripción

Beta-Bisabolene is a natural product found in Magnolia officinalis, Cymbopogon martinii, and other organisms . It is a beta-bisabolene which has (1S)-configuration . It is an enantiomer of a ®-beta-bisabolene . Beta-Bisabolene is an intermediate in the biosynthesis of many other natural chemical compounds, including hernandulcin, a natural sweetener . It has a balsamic odor and is approved in Europe as a food additive .

Synthesis Analysis

Beta-Bisabolene can be synthesized from waste cooking oil by metabolically engineered Yarrowia lipolytica . This process involves the heterologous expression of the alpha-bisabolene synthase from Abies grandis, the beta-bisabolene synthase gene from Zingiber officinale, and the gamma-bisabolene synthase gene from Helianthus annuus . Overexpression of the endogenous mevalonate pathway genes and introduction of heterologous multidrug efflux transporters were employed to improve bisabolene production .

Molecular Structure Analysis

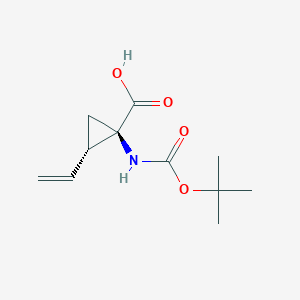

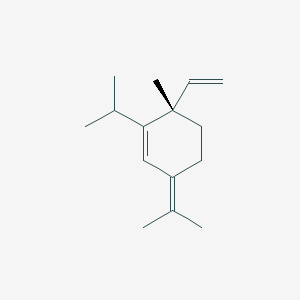

The molecular formula of beta-Bisabolene is C15H24 . Its molecular weight is 204.35 g/mol . The structure of beta-Bisabolene can be viewed using Java or Javascript .

Chemical Reactions Analysis

Beta-Bisabolene serves as a precursor for the production of a wide range of industrially relevant chemicals . It is produced in high efficiency from waste cooking oil by metabolically engineered Yarrowia lipolytica . The production of bisabolene in Yarrowia lipolytica was achieved through the heterologous expression of the alpha-bisabolene synthase, beta-bisabolene synthase, and gamma-bisabolene synthase .

Physical And Chemical Properties Analysis

Beta-Bisabolene has a molecular weight of 204.35 g/mol . It is a natural product found in various organisms . It has a balsamic odor and is approved in Europe as a food additive .

Aplicaciones Científicas De Investigación

Biofuel Production

Beta-Bisabolene has been identified as a potential alternative to D2 diesel . The hydrogenated form of bisabolene, in particular, has excellent fuel properties . This makes it a promising candidate for the development of sustainable biofuels.

Food Additive

Beta-Bisabolene has been approved as a food additive in Europe . Its pleasant balsamic odor can enhance the flavor profile of various food products .

Biosynthesis

Beta-Bisabolene serves as an intermediate in the biosynthesis of many other natural chemical compounds . For instance, it plays a crucial role in the production of hernandulcin, a natural sweetener .

Biological Activities

Beta-Bisabolene exhibits various biological activities. For example, it has been found to exhibit cytotoxicity in breast cancer cell lines . This suggests potential applications in cancer research and treatment.

Antibacterial Properties

Beta-Bisabolene has been shown to have synergistic bactericidal activity against Staphylococcus aureus . This indicates its potential use in the development of new antibacterial agents.

Metabolic Engineering

In metabolic engineering, Saccharomyces cerevisiae has been used to produce a large amount of acetyl-CoA, a precursor in terpene biosynthesis, in both cytosol and peroxisomes . By expressing AcTPS5 and the mevalonate pathway in peroxisomes, gamma-bisabolene titer was achieved at 125.0 mg/L . This strategy provides an efficient approach for terpene production in S. cerevisiae .

Fragrance Industry

Due to its balsamic odor, beta-Bisabolene is used in the fragrance industry . It can be used to create a variety of scents, contributing to the olfactory profile of many perfumes .

Pharmaceutical Applications

Given its diverse biological activities, beta-Bisabolene has potential applications in the pharmaceutical industry. Its cytotoxic and antibacterial properties could be harnessed for the development of new drugs .

Safety And Hazards

Beta-Bisabolene may be fatal if swallowed and enters airways . It causes skin irritation and may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling beta-Bisabolene .

Direcciones Futuras

The production of beta-Bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica presents a more competitive and environmentally sustainable method for industrial production of beta-Bisabolene . This approach provides valuable insights into the engineering of Yarrowia lipolytica for higher-level production of bisabolene and its utilization in converting waste cooking oil into various industrially valuable products .

Propiedades

IUPAC Name |

(4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRVRYFILCSYSP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)C(=C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017550 | |

| Record name | beta-Bisabolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Bisabolene | |

CAS RN |

495-61-4 | |

| Record name | β-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Bisabolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BISABOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19BRC22QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Beta-Bisabolene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol.

ANone: Beta-Bisabolene is found in a variety of plants, including ginger (Zingiber officinale) [], lemon basil (Ocimum basilicum) [], oregano (Origanum vulgare) [], yarrow (Achillea millefolium) [], and several species of the genus Psidium [].

ANone: Beta-Bisabolene is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for various terpenes. The cyclization of FPP to beta-bisabolene is catalyzed by specific terpene synthases. Studies on aristolochene synthase (AS), an enzyme that normally produces the bicyclic sesquiterpene aristolochene, have shown that mutations can alter the enzyme's selectivity, leading to the production of beta-bisabolene as a major product [].

ANone: Research suggests that beta-bisabolene exhibits several biological activities, including:

- Antimicrobial activity: Beta-Bisabolene has shown activity against a range of bacteria and fungi, including Streptococcus mutans, Staphylococcus aureus, Bacillus spp., Escherichia coli, Pseudomonas aeruginosa, and Candida albicans [, , , , ].

- Antifungal activity: Beta-Bisabolene has demonstrated potent antifungal effects against various plant pathogens, including Microcystis aeruginosa [, ]. It may act synergistically with other sesquiterpenes, such as precocenes, beta-caryophyllene, and beta-farnesene, to inhibit the growth of weeds and pathogens [].

- Anti-inflammatory activity: While direct mechanisms are still under investigation, beta-bisabolene, alongside other compounds like ascorbic acid, beta-carotene, and naringin found in Citrus karna extracts, demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model [].

- Anti-ulcer activity: Beta-Bisabolene was identified as one of the anti-ulcer active principles in ginger [].

ANone: The diverse biological activities of beta-bisabolene make it a promising candidate for various applications, including:

- Pharmaceuticals: Its anti-inflammatory, antimicrobial, and anti-ulcer properties make it a potential therapeutic agent for a range of conditions. Studies have explored its potential for treating peptic ulcers [] and toxoplasmosis [].

- Cosmetics: Beta-Bisabolene's antimicrobial and anti-inflammatory properties could be beneficial in skincare products for acne treatment and wound healing [, ].

- Agriculture: Its antifungal activity against plant pathogens suggests potential as a natural biocontrol agent in agriculture. Studies have demonstrated its efficacy against Fusarium sambucinum strains, which produce harmful trichothecenes [].

ANone: Several analytical methods are commonly employed for the characterization and quantification of beta-bisabolene:

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the identification and quantification of volatile compounds, including beta-bisabolene, in various matrices. This technique separates the compounds based on their volatility and identifies them based on their mass-to-charge ratio [, , , , , , , , , , , , , , , , , , , , , , , ].

- Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique often coupled with GC-MS. It utilizes a fiber coated with an adsorbent material to extract volatile compounds from a sample, followed by thermal desorption and analysis by GC-MS [, , , , ].

- Supercritical Fluid Extraction (SFE): SFE utilizes supercritical carbon dioxide as a solvent to extract compounds from plant materials. This technique offers several advantages, including high selectivity, efficiency, and environmental friendliness. SFE has been employed to extract and concentrate beta-bisabolene from Satureja montana, enriching its thymoquinone content [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)